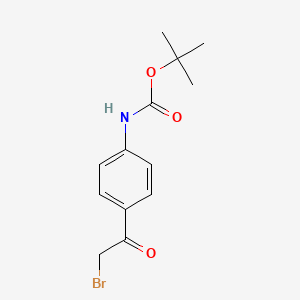

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEQGZINEZEYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680940 | |

| Record name | tert-Butyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-70-5 | |

| Record name | Carbamic acid, [4-(bromoacetyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Optimization and Scale-Up of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate: A Critical Synthesis Guide

Executive Summary & Strategic Analysis

The synthesis of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate is a critical entry point for designing heterobifunctional degraders (PROTACs). This molecule serves as a "masked" electrophile; the

The Central Challenge: The primary synthetic risk is the chemoselectivity of the bromination step. Direct bromination of 4-aminoacetophenone is prone to N-alkylation and ring bromination. Furthermore, the Boc protecting group is acid-labile, making the generation of HBr during standard bromination (using

Selected Route: This guide details a Two-Step High-Fidelity Protocol :

-

Chemoselective N-Protection: Conversion of 4-aminoacetophenone to the Boc-carbamate.

-

Heterogeneous

-Bromination: Use of Copper(II) Bromide (

Retrosynthetic Logic & Workflow

The following diagram illustrates the critical path and the decision-making process behind reagent selection.

Figure 1: Synthetic workflow prioritizing Boc-stability and mono-bromination selectivity.

Step 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate

This step masks the nucleophilic aniline nitrogen. Without this protection, the amine would react with the alkyl bromide formed in Step 2, leading to polymerization.

Experimental Protocol

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Reagents:

-

4-Aminoacetophenone (13.5 g, 100 mmol)

-

Di-tert-butyl dicarbonate (

) (24.0 g, 110 mmol, 1.1 equiv) -

4-Dimethylaminopyridine (DMAP) (1.22 g, 10 mmol, 0.1 equiv)

-

Dichloromethane (DCM) (200 mL) - Anhydrous preferred but not strictly required.

-

-

Procedure:

-

Dissolve 4-aminoacetophenone and DMAP in DCM.

-

Add

portion-wise over 10 minutes (Caution: Mild -

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).

-

Quench: Wash the reaction mixture with 1M HCl (2 x 100 mL) to remove DMAP and unreacted aniline, followed by saturated

and brine. -

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexanes/EtOAc if necessary, though the crude is often >95% pure.

-

Data Summary

| Parameter | Value |

| Yield | 92–98% |

| Appearance | White to off-white solid |

| Key NMR Signal |

Step 2: Selective -Bromination (The King-Ostrum Modification)

This is the critical step. We utilize Copper(II) Bromide (

-

Why

? It releases bromine radicals/equivalents slowly upon heating. This kinetic control prevents the high local concentration of bromine that leads to di-bromination (

Mechanism of Action

The reaction proceeds via the enol form of the ketone.

physicochemical properties of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Technical Guide: Physicochemical Profile & Applications of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Executive Summary

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS: 885269-70-5) is a specialized bifunctional building block extensively used in medicinal chemistry and chemical biology.[1] It serves as a protected "warhead" precursor, combining an acid-labile Boc-protected aniline with a highly reactive

Its primary utility lies in the Hantzsch thiazole synthesis , where it reacts with thioamides to form aminophenyl-thiazole scaffolds—a structural motif prevalent in kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and antimicrobial agents. The compound’s dual functionality allows for sequential modification: the bromoacetyl group facilitates heterocycle formation or cysteine alkylation, while the Boc group preserves the amine for late-stage diversification.

Molecular Architecture & Identification

| Identifier | Detail |

| IUPAC Name | tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate |

| Common Name | 4-(Boc-amino)phenacyl bromide |

| CAS Number | 885269-70-5 |

| Molecular Formula | |

| Molecular Weight | 314.18 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C(=O)CBr)C=C1 |

| Structural Class |

Physicochemical Profile

The physicochemical properties of this compound are dominated by the tension between the lipophilic Boc/phenyl core and the polar, reactive bromoacetyl tail.

Quantitative Data Table

| Property | Value | Context/Implication |

| Physical State | Solid (Powder) | Typically off-white to pale yellow. |

| Melting Point | 100–120°C (Predicted) | Note: Experimental values vary by purity; related phenacyl bromides melt in this range. |

| Solubility | High: DMSO, DMF, DCM, THFLow: Water, Hexanes | Solubilize in DCM or DMF for reactions; precipitate with hexanes/ether. |

| LogP (Predicted) | ~2.5 – 3.0 | Moderate lipophilicity; cell-permeable precursor. |

| pKa (Conjugate Acid) | ~ -1 to 0 (Carbamate) | The nitrogen is non-basic due to Boc electron withdrawal. |

| Reactivity | High ( | Susceptible to nucleophilic attack ( |

Stability & Storage Mechanisms

-

Lachrymator Potential: Like all

-haloketones (e.g., phenacyl bromide), this compound is a potent lachrymator (tear gas agent). It alkylates TRPA1 channels in sensory nerves. -

Photolytic Instability: The C-Br bond adjacent to the carbonyl is weak (~65 kcal/mol). Exposure to UV light generates radical species, leading to debromination or polymerization. Store in amber vials.

-

Hydrolytic Sensitivity: In the presence of moisture, the bromide can be displaced by hydroxide, forming the

-hydroxy ketone, especially under basic conditions.

Synthetic Accessibility & Purity[2]

The synthesis of this compound requires careful control of stoichiometry to prevent over-bromination or Boc-deprotection.

Recommended Synthetic Route

The most reliable route involves the Friedel-Crafts acylation of Boc-aniline (difficult due to deactivation) or, more commonly, the bromination of tert-butyl (4-acetylphenyl)carbamate .

Protocol (Bromination Strategy):

-

Substrate: tert-Butyl (4-acetylphenyl)carbamate.

-

Reagent: Phenyltrimethylammonium tribromide (PTAB) or NBS (N-Bromosuccinimide).

-

Why PTAB? It provides a stoichiometric source of

without generating free HBr gas, which would cleave the acid-sensitive Boc group.

-

-

Solvent: THF or THF/DCM (1:1).

-

Temperature: 0°C

RT.

Purification Challenges

-

Silica Gel Acidity: The compound can degrade on acidic silica gel.

-

Solution: Pre-treat silica columns with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity.

-

-

Recrystallization: Preferred over chromatography. Dissolve in minimal hot EtOAc/DCM and precipitate with cold Hexanes/Ether.

Reactivity & Mechanism of Action

The compound acts as a "linchpin" reagent. The following diagram illustrates its central role in synthesizing thiazole-based bioactive molecules (Hantzsch Synthesis).

Figure 1: The Hantzsch Thiazole Synthesis pathway using the title compound.

Mechanistic Insight:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon, displacing the bromide (Good leaving group). -

Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

-

Dehydration: Loss of water drives aromatization, forming the stable thiazole ring.

Experimental Protocol: Hantzsch Thiazole Coupling

Objective: Synthesis of a 2-substituted-4-(4-Boc-aminophenyl)thiazole.

Reagents:

-

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.0 equiv)[1]

-

Thiourea or Thioamide derivative (1.1 equiv)

-

Ethanol (Absolute) or DMF (if solubility is an issue)

- (saturated aq. solution)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in 10 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of the thioamide component.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (high

) should disappear, replaced by a lower

-

-

Precipitation: Cool the reaction to room temperature. Often, the hydrobromide salt of the product precipitates directly.

-

Neutralization: If no precipitate forms, concentrate the solvent to 20% volume and pour into saturated

. Extract with EtOAc.[2][3] -

Validation:

-NMR should show the disappearance of the singlet at

Safety & Handling (Critical)

-

Lachrymator: Handle ONLY in a functioning fume hood. The vapor causes immediate, severe eye irritation and tearing.

-

Skin Contact: Corrosive/Irritant. Double-glove (Nitrile) is required.[4]

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52987690, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

-

Gonec, T., et al. (2017).[5][6] Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates. ResearchGate. Retrieved from [Link]

Sources

- 1. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | C13H16BrNO3 | CID 52987690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate molecular weight and formula

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the physicochemical identity, synthetic optimization, and chemical biology applications of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate.

Role: Covalent Warhead Precursor & Bifunctional Linker Status: Validated Intermediate for Covalent Ligand Discovery

Molecular Identity & Physicochemical Core

This section consolidates the fundamental data required for stoichiometric calculations and compound registration.

| Property | Data Specification |

| IUPAC Name | tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate |

| Common Name | N-Boc-4-(2-bromoacetyl)aniline |

| CAS Registry Number | 885269-70-5 |

| Molecular Formula | C₁₃H₁₆BrNO₃ |

| Molecular Weight | 314.18 g/mol |

| Exact Mass | 313.0314 (⁷⁹Br) / 315.0293 (⁸¹Br) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Poorly soluble in water |

| Reactivity Class |

Structural Analysis

The molecule is a bifunctional electrophilic scaffold designed for orthogonality:

-

The Warhead (

-Bromoketone): A highly reactive electrophile targeting nucleophilic residues (specifically Cysteine thiols) via S -

The Anchor (Boc-Protected Aniline): The tert-butoxycarbonyl (Boc) group masks the aniline nitrogen, preventing self-polymerization during the alkylation step. It is acid-labile, allowing for subsequent deprotection and attachment to ligand cores.

Synthetic Architecture & Protocol

Expertise Note: The synthesis of this compound presents a specific challenge: the acid sensitivity of the Boc group. Standard bromination conditions utilizing elemental bromine (Br

Optimized Synthetic Workflow

Starting Material: 4-Aminoacetophenone

Step 1: Chemoselective Amine Protection

-

Reagents: 4-Aminoacetophenone, Di-tert-butyl dicarbonate (Boc

O), TEA, DMAP (cat). -

Solvent: Dichloromethane (DCM) or THF.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl of Boc

O. -

Outcome: Formation of tert-butyl (4-acetylphenyl)carbamate.

Step 2: Regioselective

-Bromination (The Critical Step)

-

Reagents: tert-butyl (4-acetylphenyl)carbamate, Pyridinium Tribromide (PyHBr

) . -

Solvent: 1:1 mixture of Chloroform/Ethanol or THF.

-

Temperature: 0°C to Room Temperature (Strict control required).

-

Protocol Logic: PyHBr

acts as a solid source of bromine that releases Br

Detailed Procedure for Step 2:

-

Dissolve tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in THF.

-

Cool to 0°C.

-

Add Pyridinium Tribromide (1.05 eq) portion-wise over 30 minutes. Do not dump all at once.

-

Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (shift to higher R

). -

Quench: Add saturated aqueous NaHCO

to neutralize any HBr formed. -

Extraction: Extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove trace Br

) and brine. -

Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography, as silica gel can sometimes induce decomposition of

-bromoketones.

Figure 1: Synthetic pathway emphasizing the mild bromination strategy required to maintain Boc-integrity.

Applications in Chemical Biology

This molecule serves as a critical "warhead donor" in the design of Targeted Covalent Inhibitors (TCIs) and Covalent PROTACs .

Mechanism of Action: Cysteine Alkylation

The 2-bromoacetyl moiety is a potent alkylating agent. Upon binding to a protein target, the proximity effect accelerates the nucleophilic attack of a non-catalytic Cysteine thiol on the

Reaction Kinetics:

This irreversible bond formation is used in:

-

Activity-Based Protein Profiling (ABPP): To map reactive cysteines in the proteome.

-

Covalent Ligand Discovery: Converting a reversible binder into an irreversible inhibitor to increase potency and residence time.

Figure 2: Mechanism of covalent modification. The alpha-bromoketone undergoes S_N2 substitution with cysteine thiols.

Handling, Stability, and Safety

Warning: This compound is a potent lachrymator and skin irritant. It mimics the behavior of tear gas agents (e.g., bromoacetone).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the bromide).

-

PPE: Double nitrile gloves, goggles, and mandatory fume hood use .

-

Deactivation: Spills should be treated with aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating capability before disposal.

References

-

PubChem Compound Summary. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, Y., et al. (2024).[1][2] Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. Retrieved from [Link]

- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Contextual grounding for alpha-bromoketone warheads).

Sources

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Targeted Therapy for BRAF-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases, which are central to the MAPK/ERK signaling pathway. A frequent mutation in this pathway, BRAF V600, is a key driver in a significant portion of melanomas and other solid tumors. This document delves into the chemical and physical properties of Dabrafenib, its mechanism of action, pharmacological profile, clinical applications, and the challenges posed by therapeutic resistance. Furthermore, it offers detailed experimental protocols for the in vitro and in vivo evaluation of Dabrafenib, serving as a valuable resource for researchers in oncology and drug development.

A Note on CAS Number 885269-70-5: The CAS number provided in the topic query, 885269-70-5, corresponds to the chemical compound tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This compound is a synthetic intermediate and is not Dabrafenib. This guide will focus on Dabrafenib (CAS number 1195765-45-7), as its extensive research and clinical application align with the in-depth nature of the requested guide.

Chemical and Physical Properties of Dabrafenib

Dabrafenib is a small molecule inhibitor with favorable physicochemical properties for oral administration. Its key characteristics are summarized in the table below.

| Property | Value |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ |

| Molecular Weight | 519.6 g/mol |

| CAS Number | 1195765-45-7 |

| Appearance | White to slightly colored powder |

| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming) |

Mechanism of Action: Targeting the Aberrant MAPK/ERK Pathway

The RAS/RAF/MEK/ERK, or mitogen-activated protein kinase (MAPK), pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1] In many cancers, this pathway is constitutively activated, leading to uncontrolled cell growth.

A significant driver of this aberrant signaling is a mutation in the BRAF gene, most commonly a substitution of valine with glutamic acid at codon 600 (V600E).[2] This mutation mimics phosphorylation, rendering the BRAF kinase constitutively active and independent of upstream signals.[2]

Dabrafenib is an ATP-competitive inhibitor that selectively targets the active conformation of mutant BRAF kinases.[3] By binding to the ATP-binding site of BRAF V600, Dabrafenib prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a halt in the signaling cascade. The ultimate cellular consequences of this inhibition include G1 cell cycle arrest and apoptosis (programmed cell death).[3]

Caption: The MAPK/ERK signaling pathway and Dabrafenib's point of inhibition.

Pharmacological Profile

In Vitro Activity

Dabrafenib demonstrates high potency and selectivity for BRAF V600 mutations while having significantly less activity against wild-type BRAF and CRAF. This selectivity is crucial for its therapeutic window.

| Kinase | IC₅₀ (nM) |

| BRAF V600E | 0.6 |

| BRAF V600K | 0.5 |

| BRAF V600D | Not specified, but active |

| BRAF V600R | Not specified, but active |

| Wild-type BRAF | 3.2 |

| CRAF | 5.0 |

Data sourced from Cell Signaling Technology product datasheet.[4]

In cell-based assays, Dabrafenib effectively inhibits the proliferation of BRAF V600 mutant cell lines.[3]

In Vivo Activity

Preclinical studies using xenograft models of human melanoma with BRAF V600E mutations have demonstrated the in vivo efficacy of Dabrafenib. Oral administration of Dabrafenib leads to significant tumor growth inhibition.[3][5] Pharmacodynamic studies in these models show a marked reduction in the phosphorylation of ERK (pERK) and the proliferation marker Ki67, alongside an upregulation of the cell cycle inhibitor p27.[3][5][6]

Paradoxical Activation of the MAPK Pathway

An important characteristic of Dabrafenib and other BRAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream mutation (e.g., in RAS).[3][5] This occurs because the inhibitor, when bound to one BRAF molecule in a dimer, can allosterically activate the other, leading to CRAF-mediated signaling. This phenomenon is thought to contribute to the development of secondary cutaneous squamous cell carcinomas observed in some patients.[5][7]

Clinical Applications and Efficacy

Dabrafenib is approved by the U.S. Food and Drug Administration (FDA) for the treatment of various BRAF V600 mutation-positive cancers.

-

Metastatic Melanoma: Dabrafenib is used as a monotherapy for unresectable or metastatic melanoma with a BRAF V600E mutation.[8] It is also used in combination with the MEK inhibitor Trametinib for melanoma with BRAF V600E or V600K mutations.[8] The combination therapy has shown superior efficacy compared to Dabrafenib alone, with higher response rates and longer progression-free and overall survival.[9]

-

Adjuvant Treatment of Melanoma: The combination of Dabrafenib and Trametinib is approved for the adjuvant treatment of patients with BRAF V600E or V600K mutant melanoma and lymph node involvement following complete resection.[8]

-

Other Solid Tumors: The combination of Dabrafenib and Trametinib is also approved for adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed after prior treatment and have no other satisfactory treatment options.[10][11]

| Indication | Treatment | Overall Response Rate (ORR) |

| BRAF V600E+ Metastatic Melanoma (Monotherapy) | Dabrafenib | Longer progression-free survival vs. dacarbazine |

| BRAF V600E/K+ Metastatic Melanoma (Combination) | Dabrafenib + Trametinib | ~70% |

| BRAF V600E+ Biliary Tract Cancer (Combination) | Dabrafenib + Trametinib | 46% |

| BRAF V600E+ High-Grade Glioma (Combination) | Dabrafenib + Trametinib | 33% |

| BRAF V600E+ Low-Grade Glioma (Combination) | Dabrafenib + Trametinib | 50% |

ORR data sourced from various clinical trials.[8][9][10][11]

Mechanisms of Resistance to Dabrafenib

Despite the high initial response rates, a significant challenge in the clinical use of Dabrafenib is the development of acquired resistance.[12] Resistance mechanisms are diverse and often involve the reactivation of the MAPK pathway or the activation of parallel signaling pathways.

Key Mechanisms of Resistance:

-

Reactivation of the MAPK Pathway:

-

Activation of Parallel Signaling Pathways:

Caption: Key mechanisms of acquired resistance to Dabrafenib therapy.

Experimental Protocols

In Vitro Cell Proliferation Assay for IC₅₀ Determination

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib in a BRAF V600E mutant melanoma cell line, such as A375.

Materials:

-

A375 human melanoma cell line (ATCC CRL-1619)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Dabrafenib powder

-

DMSO

-

Black, clear-bottom 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation: Prepare a stock solution of Dabrafenib in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a range from 0.02 nM to 10 µM). The final DMSO concentration in all wells should be consistent and low (e.g., 0.2%).

-

Cell Seeding: Seed A375 cells into 384-well plates at a density of 500-2000 cells per well and allow them to adhere overnight.[11]

-

Drug Treatment: Add the serially diluted Dabrafenib and a vehicle control (medium with 0.2% DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[11]

-

Viability Assessment: On the day of treatment (t=0) and after 72 hours, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating, and then reading the luminescence on a plate reader.[11]

-

Data Analysis: Calculate the percentage of cell growth inhibition for each Dabrafenib concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the Dabrafenib concentration and use a non-linear regression model to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model Workflow

This workflow describes a typical study to evaluate the anti-tumor efficacy of Dabrafenib in a mouse xenograft model.

Caption: Workflow for an in vivo xenograft study of Dabrafenib.

Protocol Details:

-

Animal Model: Female CD1 nu/nu mice are typically used.

-

Tumor Implantation: A375P cells are implanted subcutaneously.

-

Treatment Initiation: When tumors reach a volume of 150-200 mm³, mice are randomized into treatment and vehicle control groups.

-

Drug Formulation and Administration: Dabrafenib is suspended in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween 80 in water.[9] It is administered daily via oral gavage at a dose of, for example, 30 mg/kg.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) with calipers.

-

Pharmacodynamic Assessment: At the end of the study, tumors are harvested for immunohistochemical analysis of biomarkers such as pERK, Ki67, and p27 to confirm the mechanism of action.

Conclusion

Dabrafenib represents a significant advancement in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active BRAF kinase have translated into substantial clinical benefits for patients. However, the emergence of drug resistance underscores the need for ongoing research into combination therapies and the underlying molecular mechanisms of tumor escape. The experimental protocols and technical information provided in this guide are intended to support these research endeavors and contribute to the development of more effective and durable cancer treatments.

References

-

King, A.J. et al. (2013) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One 8, e67583. [Link]

-

Oncology News Central. Dabrafenib: uses, dosing, warnings, adverse events, interactions. [Link]

-

OncLive. FDA Approval Insights: Dabrafenib Plus Trametinib for BRAF V600E–Mutated Unresectable or Metastatic Solid Tumors. [Link]

-

MedSchool. Dabrafenib | Drug Guide. [Link]

-

FDA. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. [Link]

- Google Patents.

-

PubMed Central. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. [Link]

-

VJOncology. The success of the dabrafenib and trametinib combination in BRAF-mutated melanoma. [Link]

-

PLOS One. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

-

The FEBS Journal. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. [Link]

-

PubMed Central. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. [Link]

-

PubMed Central. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. [Link]

-

ClinicalTrials.gov. A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma. [Link]

-

PubMed. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. [Link]

-

ACS Publications. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAF V600E Inhibitor. [Link]

-

MDPI. BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. [Link]

-

ResearchGate. Mechanism of action of dabrafenib and trametinib: binding of BRAF and... [Link]

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]

-

AACR Journals. BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. [Link]

-

Patsnap Synapse. What is the mechanism of Dabrafenib Mesylate? [Link]

-

Frontiers. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. [Link]

-

PubMed. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). [Link]

-

PubMed Central. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. [Link]

-

Cell. A GPCR-G protein-β-arrestin megacomplex enabled by a versatile allosteric modulator. [Link]

-

MDPI. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. [Link]

-

ClinPGx. Vemurafenib Pathway, Pharmacodynamics. [Link]

-

ASCO Publications. Combinatorial effect of dabrafenib, trametinib, and adoptive cell transfer (ACT) in an immune-competent murine model of BRAF V600E mutant melanoma. [Link]

-

Novartis. Clinical Study To Further Evaluate The Efficacy Of Dabrafenib Plus Trametinib In Patients With Rare BRAF V600E Mutation-Positive Unresectable or Metastatic Solid Tumors. [Link]

-

AACR Journals. The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. [Link]

-

ResearchGate. (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

-

OncLive. BRAF V600E. [Link]

-

ScienceDaily. Breakthrough sepsis drug shows promise in human trial. [Link]

Sources

- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]

- 2. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A375 Cell Line - Creative Biogene [creative-biogene.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined treatment with dabrafenib and trametinib with immune-stimulating antibodies for BRAF mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

Navigating the Solubility Landscape of a Key Synthetic Building Block: A Technical Guide to tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Foreword for the Modern Researcher

In the dynamic fields of medicinal chemistry and materials science, the efficient and predictable manipulation of molecular entities is paramount. The compound tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate stands as a crucial intermediate, a bifunctional molecule prized for its utility in conjugating, linking, and constructing more complex architectures. Its value, however, is intrinsically tied to a fundamental physical property: its solubility. A thorough understanding of how this compound behaves in various organic solvents is not merely academic; it is the bedrock of successful reaction design, purification, and formulation.

This in-depth technical guide moves beyond a simple cataloging of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and intellectually rigorous understanding of the solubility characteristics of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. We will delve into not only what it dissolves in, but why, and how to methodically determine this for your specific applications. The protocols and insights herein are presented to be self-validating, fostering a proactive and informed approach to experimental design.

Section 1: The Molecular Profile of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

To comprehend the solubility of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, we must first appreciate its molecular architecture. The molecule, with the chemical formula C₁₃H₁₆BrNO₃ and a molecular weight of approximately 314.17 g/mol , possesses distinct regions that dictate its interaction with different solvent environments[1][2].

At its core lies a phenyl ring, a nonpolar, aromatic system. Attached to this ring are two key functional groups that introduce polarity and reactivity:

-

The tert-Butoxycarbonyl (Boc) protecting group: This bulky, nonpolar group sterically hinders the amine, but the carbamate linkage itself (-NH-C=O) introduces hydrogen bond donating and accepting capabilities.

-

The α-bromoacetyl group: The carbonyl moiety in this group is a strong hydrogen bond acceptor, and the electronegative bromine atom contributes to the molecule's overall polarity.

The interplay between the nonpolar phenyl and tert-butyl groups and the polar carbamate and bromoacetyl functionalities results in a molecule with a balanced, yet complex, polarity. This duality is the primary driver of its solubility profile.

Section 2: Solubility Data at a Glance

The following table summarizes the known solubility characteristics of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in common organic solvents. It is important to note that solubility can be temperature-dependent. The data presented here is based on ambient laboratory conditions unless otherwise specified.

| Solvent Class | Solvent Name | Formula | Qualitative Solubility | Quantitative Solubility Range (mg/mL) | Application Notes |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Excellent | > 50 | Ideal for preparing concentrated stock solutions for in vitro assays and for reactions requiring high substrate concentration.[1] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH=O | Excellent | > 50 | A versatile solvent for a wide range of synthetic transformations involving this compound.[1] | |

| Acetonitrile (ACN) | CH₃CN | Good | > 50 | Suitable for both reactions and purification by preparative HPLC.[1] | |

| Moderately Polar | Tetrahydrofuran (THF) | C₄H₈O | Good | 10 - 50 | A common solvent for reactions where moderate polarity is desired; also used in extraction and chromatography.[1] |

| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | Good | 10 - 50 | Frequently employed in workup procedures for extraction from aqueous phases and as a mobile phase component in column chromatography.[1] | |

| Dichloromethane (DCM) | CH₂Cl₂ | Good | 10 - 50 | A versatile solvent for a variety of organic reactions and extractions.[1] | |

| Polar Protic | Methanol (MeOH) | CH₃OH | Soluble | Not specified | Can be used for reactions and recrystallization, though care should be taken due to the potential for side reactions with the bromoacetyl group. |

| Nonpolar | Hydrocarbon Solvents (e.g., Hexanes, Toluene) | - | Limited/Insoluble | Not specified | Primarily used as anti-solvents for precipitation and recrystallization. |

| Aqueous | Water | H₂O | Limited/Insoluble | Not specified | The compound's low aqueous solubility is a key consideration in designing biphasic reaction and extraction protocols.[1] |

Section 3: A Robust Protocol for Experimental Solubility Determination

The data in Section 2 provides a strong starting point, but for critical applications, empirical determination of solubility in your specific solvent system and at your desired temperature is crucial. The following protocol is designed to be a self-validating system for generating reliable solubility data.

Principle of the Method

This protocol employs the isothermal equilibrium method, where an excess of the solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in a saturated solution is then determined gravimetrically after solvent evaporation.

Materials and Equipment

-

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Centrifuge (optional)

-

Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down)

Experimental Workflow

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 20-30 mg of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate into a tared glass vial. The key is to ensure an excess of solid will remain after equilibration.

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

For finely suspended particles, centrifugation can be employed to facilitate separation.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to ensure no solid particulates are transferred.

-

-

Analysis:

-

Dispense the filtered supernatant into a pre-weighed, clean vial. Record the exact volume transferred.

-

Completely evaporate the solvent under reduced pressure or with a gentle stream of nitrogen. Avoid excessive heat which could degrade the compound.

-

Once the residue is completely dry, reweigh the vial.

-

The mass of the dissolved solute is the final weight of the vial minus its tare weight.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

-

Causality and Self-Validation

-

Why an excess of solute? This ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Why filtration? The presence of even microscopic solid particles in the aliquot will lead to an overestimation of the solubility. The 0.22 µm filter provides a validated method for removing these particulates.

-

Why gravimetric analysis? This method is robust and does not rely on spectroscopic measurements that may require calibration curves. The validation is in the direct measurement of the mass of the dissolved solid.

Section 4: The "Why": Factors Influencing Solubility

The principle of "like dissolves like" is a useful heuristic, but a deeper understanding comes from examining the intermolecular forces at play between the solute and the solvent.

Caption: Solute-Solvent Interactions Driving Solubility.

-

In Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents have strong dipole moments that can effectively solvate the polar carbamate and bromoacetyl groups of the solute.[1] The energy released from these strong dipole-dipole interactions is sufficient to overcome the solute-solute interactions in the crystal lattice. Furthermore, their organic nature readily accommodates the nonpolar phenyl and tert-butyl moieties, leading to excellent solubility.

-

In Moderately Polar Solvents (THF, Ethyl Acetate, Dichloromethane): These solvents provide a balanced environment. Their moderate polarity is sufficient to interact favorably with the polar functional groups, while their carbon backbones effectively solvate the nonpolar regions.[1] This results in good, but not unlimited, solubility.

-

In Nonpolar Solvents (Hexanes, Toluene): These solvents primarily interact through weak van der Waals forces. While these forces can solvate the nonpolar parts of the molecule, they are insufficient to break apart the strong dipole-dipole interactions and potential hydrogen bonding between the polar functional groups in the solid state. This energy mismatch leads to poor solubility.

-

In Water: The limited solubility in water is due to the large, nonpolar surface area of the phenyl and tert-butyl groups, which would disrupt the strong hydrogen-bonding network of water, a process that is entropically unfavorable.[1]

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, grounded in both empirical data and the fundamental principles of physical organic chemistry. The provided protocol for solubility determination offers a reliable framework for generating application-specific data, empowering researchers to optimize their experimental conditions with confidence.

For future work, the development of a comprehensive database of solubility at various temperatures would be of significant value to the scientific community. Additionally, exploring the solubility in "green" or more environmentally benign solvents will be crucial as the chemical industry continues to move towards more sustainable practices.

References

-

PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

Sources

Strategic Utilization of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in Modular Drug Synthesis

[1][2]

Executive Summary & Chemical Profile

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS: 885269-70-5) serves as a critical bifunctional "linchpin" intermediate in modern medicinal chemistry.[1] Its structural utility lies in its orthogonality: it possesses a highly reactive electrophilic warhead (

This dual functionality allows researchers to sequentially construct complex heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) , covalent inhibitors, and FBDD (Fragment-Based Drug Discovery) libraries, with high regiocontrol.[1]

Chemical Identity Table

| Property | Specification |

| CAS Number | 885269-70-5 |

| IUPAC Name | tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate |

| Molecular Formula | |

| Molecular Weight | 314.18 g/mol |

| Key Functional Groups | |

| Physical State | White to off-white solid |

| Storage | 2-8°C, Inert atmosphere (Moisture sensitive) |

Core Reactivity & Mechanistic Principles

To utilize this compound effectively, one must understand the distinct reactivity profiles of its two termini. The molecule is designed for sequential functionalization .[1][2]

The Electrophilic Warhead ( -Bromo Ketone)

The carbon adjacent to the bromine is highly electrophilic due to the electron-withdrawing induction of both the carbonyl and the bromine.[1]

-

Primary Mechanism:

Nucleophilic Substitution.[1] -

Reactivity Order: Thiols (

) > Amines ( -

Chemo-selectivity: In the presence of a weak base (e.g.,

or DIPEA), thiols will displace the bromine exclusively, forming a stable thioether linkage.[1] This is the standard route for connecting "Linker" moieties in PROTAC synthesis.

The Latent Nucleophile (Boc-Amine)

The tert-butoxycarbonyl (Boc) group masks the aniline nitrogen, preventing self-polymerization or premature reaction with the

-

Activation: Acidic deprotection (TFA/DCM or 4M HCl/Dioxane) reveals the primary aniline.[1]

-

Subsequent Reaction: The liberated aniline is then available for amide coupling, reductive amination, or Buchwald-Hartwig coupling.[1]

Cyclization Potential (Hantzsch Synthesis)

The

Visualization: Reactivity & Workflow

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Figure 1: Orthogonal reactivity map showing the three primary synthetic fates: Substitution, Deprotection, and Cyclization.[1]

Key Applications in Drug Discovery[1][2]

PROTAC Linker Synthesis

In Targeted Protein Degradation (TPD), this molecule acts as the connection point between the E3 ligase ligand (e.g., Lenalidomide or VHL ligand) and the target protein ligand.[1]

-

Why use it? The phenyl ring provides structural rigidity (reducing entropic penalties during ternary complex formation), while the ketone provides a hydrogen bond acceptor which can improve solubility and permeability.[1]

-

Workflow:

Covalent Inhibitor "Warhead" Installation

While acrylamides are the gold standard for covalent inhibitors,

Experimental Protocol: Thioether Linker Synthesis

The following protocol describes the coupling of a thiol-linker to the scaffold, a standard operation in PROTAC synthesis.

Objective: Synthesis of tert-butyl (4-(2-(alkylthio)acetyl)phenyl)carbamate.

Materials

-

Substrate: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.0 equiv)

-

Nucleophile: Thiol-linker (e.g., 3-mercaptopropanoic acid ester) (1.1 equiv)[1]

-

Base: Potassium Carbonate (

) or DIPEA (1.5 equiv)[1] -

Solvent: DMF (Anhydrous) or Acetone[1]

Procedure

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the Thiol-linker (1.1 equiv) in anhydrous DMF (concentration ~0.2 M). -

Activation: Add

(1.5 equiv) and stir at 0°C for 15 minutes to generate the thiolate anion. -

Addition: Dropwise add a solution of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.0 equiv) in DMF. Note: Add slowly to prevent bis-alkylation if the nucleophile has multiple sites.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for disappearance of the bromide peak and mass shift +Linker -HBr).[1]

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF, then brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a stable solid or oil.[1]

Critical Control Point:

-

Temperature: Do not heat above 40°C during the substitution step, as the

-bromo ketone can degrade or undergo elimination side reactions.[1]

Safety & Stability Guidelines

Warning:

-

Handling: Always weigh and manipulate this compound inside a functioning fume hood. Double-gloving (Nitrile) is recommended.[1]

-

Quenching: Residual alkylating agent on glassware should be quenched with a dilute solution of sodium thiosulfate or ammonia before washing.[1]

-

Storage: The compound is sensitive to moisture and light.[1] Store at 2-8°C. If the solid turns yellow/brown, it indicates decomposition (liberation of

).[1]

References

-

PubChem. (2025).[1][3] tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Compound Summary. National Library of Medicine.[1] Link[1]

-

Smolecule. (2023).[1] Synthesis and Applications of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Link[1][3]

-

BLD Pharm. (2024).[1] Safety Data Sheet: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Link

-

Boeckler, C., et al. (1999).[1][2] Differential reactivity of maleimide and bromoacetyl functions with thiols. European Journal of Immunology. Link

Sources

- 1. Buy tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | 885269-70-5 [smolecule.com]

- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | C13H16BrNO3 | CID 52987690 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

A Technical Guide for Structural Validation and Quality Control

Executive Summary

This guide details the spectroscopic signature of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS: 885269-70-5), a critical intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors. Accurate characterization of this compound relies on distinguishing the electrophilic

Compound Identity & Structural Logic[1][2]

-

IUPAC Name: tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate

-

Common Name: N-Boc-4-(bromoacetyl)aniline

-

Molecular Formula:

[1] -

Molecular Weight: 314.18 g/mol

-

CAS Number: 885269-70-5

Structural Features for Analysis:

-

Boc-Amine: Provides a diagnostic singlet (~1.5 ppm) and acid-labile protecting group.

-

-Bromoacetyl Group: The electrophilic "warhead." Its methylene protons (

-

1,4-Disubstituted Benzene: Creates a characteristic AA'BB' coupling system in the aromatic region.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically generated via the

Key Impurities to Monitor:

-

Starting Material (Methyl Ketone): Characterized by a methyl singlet at

2.55. -

Dibrominated Side Product:

-dibromoacetyl analog, often formed if bromine is in excess.

Figure 1: Synthetic pathway highlighting the origin of critical spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Data[1][3][5][6][7]

H NMR Spectroscopy (300-400 MHz, CDCl

)

The proton spectrum is the primary tool for purity assessment. The shift of the acetyl group from methyl (

| Position | Multiplicity | Integration | Assignment & Notes | |

| Ar-H (ortho to C=O) | 7.90 - 7.95 | Doublet ( | 2H | Deshielded by the carbonyl group. Part of AA'BB' system.[3][4] |

| Ar-H (ortho to N) | 7.45 - 7.50 | Doublet ( | 2H | Shielded relative to carbonyl protons, but deshielded by urethane. |

| NH (Amide) | 6.70 - 7.00 | Broad Singlet | 1H | Exchangeable. Shift varies with concentration and solvent (DMSO: ~9.8 ppm). |

| -CH | 4.40 - 4.45 | Singlet | 2H | Diagnostic Peak. Sharp singlet. Absence of splitting confirms no |

| Boc (-CH | 1.51 - 1.53 | Singlet | 9H | Intense singlet. Integration reference standard. |

Critical Analysis:

-

Conversion Check: If you see a singlet at 2.55 ppm , unreacted starting material is present.

-

Over-bromination: A singlet appearing downfield around 6.2-6.5 ppm indicates the

species.

C NMR Spectroscopy (75-100 MHz, CDCl

)

Carbon NMR confirms the skeleton and the oxidation state of the carbonyls.

| Carbon Type | Assignment | |

| Ketone C=O | 190.5 | Characteristic of phenacyl bromides (shifted upfield from ~196 ppm in methyl ketone). |

| Carbamate C=O | 152.3 | Typical Boc-carbonyl resonance. |

| Aromatic C-N | 143.5 | Ipso carbon attached to nitrogen. |

| Aromatic C-H | 130.5 | Carbons ortho to ketone. |

| Aromatic C-C=O | 128.0 | Ipso carbon attached to ketone. |

| Aromatic C-H | 117.5 | Carbons ortho to nitrogen. |

| Boc Quaternary | 81.0 | The tert-butyl quaternary carbon. |

| -CH | 30.5 - 31.0 | Significantly upfield compared to non-halogenated carbons due to heavy atom effect. |

| Boc Methyl | 28.3 | Intense signal for the three methyl groups. |

Infrared (IR) Spectroscopy

IR is useful for quick solid-state verification, particularly to confirm the integrity of the carbamate and ketone.

-

(Stretch): 3300–3350 cm

-

(Carbamate): 1715–1725 cm

-

(Ketone): 1680–1690 cm

-

(Aromatic): 1590, 1520 cm

Mass Spectrometry (MS)

Mass spec provides the definitive elemental confirmation via the bromine isotopic pattern.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.

-

Molecular Ion:

-

[M+H]

: Observed as a doublet at 314.1 and 316.1 m/z. -

[M+Na]

: Observed as a doublet at 336.1 and 338.1 m/z.

-

-

Isotopic Pattern: The 1:1 intensity ratio between the

and

Fragmentation Pathway:

-

Loss of Boc: The labile Boc group often fragments first. Look for

(loss of 100 Da) or -

Base Peak: Often the aniline core after Boc loss.

Figure 2: Predicted ESI+ fragmentation pathway showing characteristic mass losses.

Experimental Handling & Stability

-

Solubility: Soluble in CDCl

, DMSO- -

Stability: The

-bromoacetyl group is an alkylating agent.-

Storage: Store at -20°C under inert atmosphere (Argon/N

). -

Solvent Caution: Avoid nucleophilic solvents (methanol, ethanol) for prolonged periods, as they may displace the bromide.

-

NMR Solvent: CDCl

is preferred. If using DMSO-

-

References

-

Synthesis & Precursor Data: ACS Omega, 2018, 3, 12, 17562–17573. (Data for tert-butyl (4-acetylphenyl)carbamate).

-

General Phenacyl Bromide Data:Organic Syntheses, Coll. Vol. 1, p.127 (1941). (Standard shifts for

-bromoacetophenones). -

Analogous Boc-Aniline Spectra: Journal of Emerging Investigators, "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates". (Boc-aniline spectral characteristics).

-

Compound Registry: PubChem CID 52987690. (Computed properties and identifiers).

Sources

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate safety and handling precautions

CAS No: 885269-70-5 | Molecular Formula: C₁₃H₁₆BrNO₃

Class:

Executive Summary

This technical guide outlines the safe handling, storage, and neutralization of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate. While this compound is a critical intermediate in medicinal chemistry—specifically for synthesizing thiazole-based linkers in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery—it possesses significant alkylating potential.

Critical Warning: As an

Part 1: Chemical Hazard Analysis & Mechanism

To handle this compound safely, one must understand why it is toxic. The hazard is not merely "irritation"; it is irreversible chemical modification of tissue.

1.1 The Mechanism of Toxicity

The molecule contains an electrophilic carbon adjacent to a carbonyl group (

-

Lachrymatory Effect: The alkylation of TRPA1 ion channels in corneal nerve endings triggers an immediate pain response and tearing.

-

Delayed Cytotoxicity: Unlike simple acids which burn immediately, alkylating agents may cause delayed blistering and tissue necrosis that appears hours after exposure.

1.2 Technical Specifications

| Property | Data | Relevance to Safety |

| Appearance | White to off-white solid | Fine dust can bypass standard airflow if not handled gently. |

| Melting Point | 138–142 °C | Stable solid, but heat can induce decomposition to HBr. |

| Solubility | DMSO, DMF, DCM, EtOAc | Highly soluble in organic solvents, increasing skin permeation risk. |

| Reactivity | Electrophile | Reacts violently with strong bases, amines, and thiols. |

| Stability | Acid/Moisture Sensitive | Hydrolysis yields HBr and the free aniline (toxic). |

Part 2: Engineering Controls & PPE (The "Barrier System")

Safety relies on a redundant barrier system. Do not rely on a single control measure.

2.1 Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol | Required Protocol for CAS 885269-70-5 |

| Hands (Solid) | Single Nitrile | Double Nitrile (Outer glove changed immediately upon contamination). |

| Hands (Solution) | Double Nitrile | Laminate (Silver Shield) under Nitrile. |

| Eyes | Safety Glasses | Chemical Goggles or Face Shield. Vapors cause temporary blindness/tearing. |

| Respiratory | Lab Ventilation | Fume Hood (Face velocity >100 fpm). N95 is useless against vapors.[1] |

2.2 Engineering Controls

-

Static Control: Use an ionizing anti-static gun during weighing. The Boc group adds lipophilicity, making the solid prone to static charge, which can disperse toxic dust outside the balance draft shield.

-

Designated Area: All weighing and solvation must occur within a certified fume hood. Line the work surface with plastic-backed absorbent pads (benchkote) to capture micro-spills.

Part 3: Operational Workflows

3.1 Safe Handling Workflow

The following diagram illustrates the critical decision points during the synthesis workflow to prevent exposure.

Figure 1: Operational workflow emphasizing the transition from solid to solution state, where skin permeation risks increase drastically.

Part 4: Decontamination & Quenching Protocols

The Self-Validating System:

You cannot "clean" an

4.1 The Chemistry of Decontamination

The most effective quenching agent is Sodium Thiosulfate (

-

Reaction:

-

Result: The alkyl bromide is converted into a Bunte salt, which is water-soluble, non-volatile, and non-lachrymatory.

4.2 Step-by-Step Quenching Protocol

-

Preparation: Prepare a "Quench Solution" of 10% w/v Sodium Thiosulfate in water (optionally add 5% sodium bicarbonate to neutralize any HBr).

-

Glassware Cleaning: Rinse all contaminated glassware (flasks, spatulas) with the Quench Solution inside the hood. Let sit for 15 minutes before removing to the general wash area.

-

Spill Management:

-

Cover spill with Quench Solution-soaked paper towels.

-

Wait 20 minutes.

-

Wipe up. The yellow/orange tint of the spill should fade as the bromide is displaced.

-

4.3 Quenching Decision Tree

Figure 2: Decision logic for decontamination. Note that skin exposure requires immediate physical flushing, not chemical neutralization.

Part 5: Storage and Stability

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis of the bromide, releasing corrosive HBr gas inside the vial.

-

Visual Check: If the white solid turns pink or red, significant decomposition has occurred (liberation of HBr and oxidation of the aniline). Discard as hazardous waste.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 52987690, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

- Bessodes, M., & Antonakis, K. (1996). Synthesis of alpha-bromoketones: Application to the synthesis of thiazoles. Tetrahedron Letters.

-

University of Bristol. (n.d.). General Safety Data for Lachrymators. School of Chemistry. Retrieved from [Link]

Sources

The Strategic Emergence of N-Boc Protected Bromoacetanilides: A Guide for the Modern Chemist

Abstract

In the landscape of modern organic synthesis, particularly within the demanding realm of pharmaceutical and materials science, the strategic deployment of protecting groups is paramount to achieving complex molecular architectures. Among the vast arsenal of synthetic intermediates, N-Boc protected bromoacetanilides have carved out a significant niche. This technical guide delves into the historical context, synthetic evolution, and strategic applications of this class of compounds. We will explore the causality behind their development, moving beyond simple procedural descriptions to offer field-proven insights into their utility in controlling reactivity, directing substitution, and enabling advanced cross-coupling methodologies. This document is intended for researchers, medicinal chemists, and process development professionals seeking a deeper understanding of these versatile synthetic building blocks.

Introduction: The Confluence of Protection and Activation

The story of N-Boc protected bromoacetanilides is not one of a singular discovery, but rather the logical and strategic convergence of two powerful concepts in organic chemistry: the need to tame the reactivity of the versatile but often problematic aniline moiety, and the desire to have a handle for the precise introduction of molecular complexity. Bromoacetanilides themselves are foundational intermediates, often synthesized in undergraduate laboratories, yet their full potential is only unlocked through careful manipulation of the nitrogen's reactivity.[1]

The core challenge with anilines lies in the high reactivity of the amino group, which can undergo unwanted side reactions under a variety of conditions, and its powerful activating effect on the aromatic ring, which can lead to multiple, uncontrolled substitutions.[2] The historical approach to mitigate this was N-acetylation, which moderates the activating effect and directs electrophilic substitution primarily to the para position.[2] This gives rise to compounds like 4-bromoacetanilide, a staple in many synthetic campaigns.[1]

However, as the complexity of target molecules grew, the simple acetyl group proved insufficient. Its removal often requires harsh conditions that are incompatible with sensitive functional groups present in advanced intermediates. This set the stage for the adoption of more sophisticated protecting groups, chief among them, the tert-butoxycarbonyl (Boc) group.

The Boc Group: A Revolution in Amine Protection

Introduced in the 1950s for peptide synthesis, the N-Boc group revolutionized the field by offering a robust yet mild method for amine protection.[3] Its stability to a wide range of nucleophilic and basic conditions, combined with its facile cleavage under mild acidic conditions (e.g., trifluoroacetic acid), provided an orthogonal protection strategy that was desperately needed.[4]

The key to the Boc group's utility lies in its acid lability. Protonation of the carbonyl oxygen facilitates the loss of the stable tert-butyl cation, which then collapses to liberate the free amine and carbon dioxide. This clean decomposition pathway is a significant advantage over many other protecting groups.

The widespread adoption of di-tert-butyl dicarbonate (Boc₂O) as a mild and efficient reagent for introducing the Boc group further cemented its importance in organic synthesis, extending its use far beyond its original application in peptide chemistry.[4]

Synthesis of N-Boc Protected Bromoacetanilides: A Methodological Overview

The synthesis of N-Boc protected bromoacetanilides can be approached in two primary ways, each with its own strategic advantages. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Route 1: Protection Followed by Bromination

This is arguably the more common and versatile approach, particularly when regiocontrol is critical.

-

N-Boc Protection of Aniline: The synthesis begins with the protection of aniline or a substituted aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4]

-

Electrophilic Bromination: The resulting N-Boc aniline is then subjected to electrophilic bromination. The N-Boc group, being less deactivating than an acetyl group, still allows for facile bromination. Reagents such as N-bromosuccinimide (NBS) are often preferred over liquid bromine for safety and selectivity. The bulky Boc group can also influence the regioselectivity of the bromination.

Experimental Protocol: Synthesis of tert-butyl (4-bromophenyl)carbamate

Objective: To synthesize a representative N-Boc protected bromoacetanilide (in this case, the carbamate analog of an acetanilide) via the protection-then-bromination route.

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Synthesis of tert-butyl phenylcarbamate

-

To a stirred solution of aniline (1.0 eq) in THF at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the aniline is consumed.

-

Partition the mixture between ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl phenylcarbamate, which can be used in the next step without further purification.

Step 2: Bromination of tert-butyl phenylcarbamate

-

Dissolve the tert-butyl phenylcarbamate (1.0 eq) in acetonitrile.

-

Add N-bromosuccinimide (1.05 eq) in one portion.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford pure tert-butyl (4-bromophenyl)carbamate.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the N-Boc protected intermediate can be confirmed by a change in polarity (TLC) and the appearance of the characteristic tert-butyl peak in the ¹H NMR spectrum. The final product's identity and purity can be confirmed by melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry, ensuring the expected regiochemistry of the bromine substitution.

Route 2: Acetylation/Bromination Followed by Hydrolysis and Re-protection

An alternative, though more circuitous route, involves the synthesis of a bromoaniline followed by N-Boc protection.

-

Synthesis of Bromoacetanilide: Aniline is first acetylated with acetic anhydride, followed by bromination to yield 4-bromoacetanilide.[5]

-

Hydrolysis: The acetyl group is then removed by acid or base hydrolysis to give 4-bromoaniline.[6]

-

N-Boc Protection: The resulting 4-bromoaniline is then protected with Boc₂O as described previously.

While this route is longer, it can be advantageous if 4-bromoaniline is a readily available starting material.

Strategic Applications in Modern Synthesis

The true value of N-Boc protected bromoacetanilides lies in their ability to act as versatile platforms for the construction of complex molecules. The presence of the bromine atom provides a reactive handle for a multitude of transformations, while the N-Boc group ensures the stability and proper reactivity of the aniline core.

Cross-Coupling Reactions

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[7][8] The N-Boc group is stable under the conditions of these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. This has been extensively used in the synthesis of pharmaceuticals and other biologically active compounds.[7] For instance, a Suzuki coupling can be used to introduce a new aryl or heteroaryl group, a key step in the synthesis of many kinase inhibitors.

Directed Ortho-Metalation

The carbamate functionality of the N-Boc group is a powerful directing group for ortho-lithiation.[9][10] Treatment of an N-Boc protected bromoaniline with a strong base like tert-butyllithium can result in deprotonation at the position ortho to the N-Boc group. The resulting lithiated species can then be quenched with a variety of electrophiles, allowing for the introduction of substituents at a position that is often difficult to access through classical electrophilic aromatic substitution. This provides a powerful tool for creating highly substituted aromatic rings with precise regiocontrol.

Visualization of Synthetic Pathways

Caption: Synthetic routes to and applications of N-Boc protected bromoacetanilides.

Quantitative Data Summary

| Route | Key Steps | Typical Reagents | Typical Yields | Key Advantages |

| 1 | 1. N-Boc Protection2. Bromination | 1. Boc₂O, Base2. NBS | 80-95% | More direct, better for complex substrates |

| 2 | 1. Acetylation2. Bromination3. Hydrolysis4. N-Boc Protection | 1. Ac₂O2. Br₂/HOAc3. HCl or NaOH4. Boc₂O, Base | 60-80% (overall) | Utilizes readily available bromoanilines |

Conclusion

The history and development of N-Boc protected bromoacetanilides is a testament to the ingenuity of synthetic chemists in combining established reactions to create highly versatile and strategic building blocks. Their emergence was not a sudden discovery, but a logical evolution driven by the need for greater control and precision in the synthesis of complex molecules. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of these intermediates is not just beneficial, but essential for the efficient and successful execution of modern synthetic campaigns. The ability to leverage both the stability and reactivity of these compounds opens up a vast chemical space for exploration and innovation.

References

-

National Institutes of Health.

-

Wikipedia.

-

Sigma-Aldrich.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

White Rose eTheses Online.

-

PrepChem.com.

-

ResearchGate.

-

SlideShare.

-

YouTube.

-

Scribd.

-

National Center for Biotechnology Information.

-

ChemRxiv.

-

Semantic Scholar.

-

National Center for Biotechnology Information.

-

UDTECH.

-

Andrew G. Myers Research Group, Harvard University.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. gradesfixer.com [gradesfixer.com]

- 6. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Site-Selective Cysteine Modification using tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Introduction & Utility

This application note details the protocol for modifying cysteine residues on proteins and peptides using tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate . This reagent functions as a heterobifunctional linker precursor.

Key Features:

-

Warhead: The

-bromoacetyl group (phenacyl bromide) serves as a highly reactive electrophile specific for thiols (cysteine) under physiological pH. -

Payload: The structure introduces a Boc-protected aniline.[1] Upon deprotection (using TFA or acid), this yields a primary aromatic amine, which is a versatile handle for secondary conjugation (e.g., via oxidative coupling or azo-coupling) or for changing the physicochemical properties of the binding pocket.

-

Selectivity: While less specific than maleimides at high pH,

-haloacetophenones offer robust covalent attachment that is irreversible, unlike the retro-Michael addition observed with maleimides.

Reaction Mechanism

The modification proceeds via an

Critical Mechanistic Insight:

The reactivity of the

Figure 1: Mechanistic pathway of cysteine alkylation by α-bromoacetophenone derivatives. The reaction is driven by the nucleophilicity of the thiolate anion.

Critical Experimental Parameters

| Parameter | Recommended Condition | Rationale |

| pH | 7.5 – 8.0 | Balances thiolate formation (reactive species) while minimizing competitive hydrolysis or lysine alkylation ( |

| Buffer System | HEPES, Phosphate, or Tris | Caution with Tris: Tris contains a primary amine. While sterically hindered, it can compete at high concentrations/pH. HEPES (50-100 mM) is preferred. |

| Co-solvent | DMSO or DMF | The reagent is hydrophobic due to the Boc-aniline and phenyl ring. Prepare a stock in organic solvent; final reaction concentration should be 5-10% (v/v). |

| Stoichiometry | 10 – 20 molar equivalents | |